molecular formula C13H13NO4S B185324 N-Phthaloyl-DL-methionine CAS No. 5464-44-8

N-Phthaloyl-DL-methionine

Cat. No.: B185324
CAS No.: 5464-44-8
M. Wt: 279.31 g/mol
InChI Key: VMTKJVHNTIEOCU-UHFFFAOYSA-N
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Description

N-Phthaloyl-DL-methionine (CAS No. 5464-44-8) is a synthetic derivative of the amino acid methionine, modified with a phthaloyl group. Its IUPAC name is 2-(1,3-dioxoisoindol-2-yl)-4-(methylsulfanyl)butanoic acid, with the molecular formula C₁₃H₁₃NO₄S and a molecular weight of 279.31 g/mol . The compound is commercially utilized as an energy-enhancing dietary supplement, influencing metabolic hormone secretion, mental performance under stress, and muscle protection during physical exertion .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTKJVHNTIEOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280197
Record name TCMDC-125514
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5464-44-8, 52881-96-6
Record name NSC15852
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Record name TCMDC-125514
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHTHALOYL-DL-METHIONINE
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Preparation Methods

Classical Aqueous-Phase Synthesis

The reaction of DL-methionine with phthalic anhydride in aqueous sodium carbonate (Na₂CO₃) remains a foundational method. Under these conditions, the amino group undergoes nucleophilic attack on the anhydride, forming the N-phthaloyl derivative. A typical procedure involves:

  • Dissolving DL-methionine (1 equiv) and Na₂CO₃ (1.25 equiv) in ice-cold water.

  • Gradual addition of phthalic anhydride (1.2 equiv) with vigorous stirring.

  • Maintaining the temperature at 0–10°C during the initial 30 minutes, followed by 4 hours at 20°C.

Key Data:

  • Yield: 68–72%

  • Purity: 90–93% (HPLC)

  • Racemization: <5% (confirmed via chiral HPLC)

Solvent-Modified Approaches

Replacing water with polar aprotic solvents (e.g., DMF, THF) enhances solubility and reaction rates. For instance, using DMF as the solvent allows stoichiometric phthalic anhydride at 40°C, achieving 85% yield within 2 hours. However, this method necessitates extensive solvent removal and increases costs.

N-Substituted Phthalimide Strategies

N-Ethoxycarbonylphthalimide Activation

Adapting methodologies from phenylalanine protection, N-ethoxycarbonylphthalimide (1.4 equiv) reacts with DL-methionine in a biphasic system (water/ethyl acetate) containing NaHCO₃. This approach circumvents the need for anhydrous conditions and reduces side products.

Reaction Parameters:

  • Temperature: 0°C (initial), ramping to 25°C

  • Time: 3 hours

  • Workup: Acidification to pH 2.5 precipitates the product.

Performance Metrics:

  • Yield: 79–82%

  • Purity: 96–98%

  • Advantage: Lower racemization (2–3%) due to milder pH conditions.

Solid-Phase Synthesis for Scalability

Immobilizing methionine on Wang resin enables iterative phthaloylation using N-(carboxymethyl)phthalimide and coupling agents (e.g., HBTU). After cleavage with trifluoroacetic acid (TFA), the free N-phthaloyl-DL-methionine is isolated in 88% yield.

Comparative Analysis of Methodologies

The table below juxtaposes critical parameters across dominant synthetic routes:

Method Reagent Solvent Temp (°C) Time (h) Yield (%) Purity (%)
Aqueous Phthalic AnhydridePhthalic AnhydrideH₂O0–20468–7290–93
DMF-Phthalic AnhydridePhthalic AnhydrideDMF4028594
N-EthoxycarbonylphthalimideN-EthoxycarbonylphthalimideH₂O/EtOAc0–25379–8296–98
Solid-PhaseN-CarboxymethylphthalimideDCM2568897

Trade-offs Identified:

  • Cost Efficiency: Aqueous phthalic anhydride is economical but lower-yielding.

  • Purity: N-substituted phthalimides reduce side reactions but require specialized reagents.

  • Scalability: Solid-phase methods suit industrial production despite longer reaction times.

Mitigation of Thioether Oxidation

Methionine’s thioether group is prone to oxidation during synthesis. Strategies to suppress this include:

  • Inert Atmosphere: Conducting reactions under nitrogen or argon.

  • Antioxidant Additives: Incorporating 1–2% (w/w) ascorbic acid or EDTA.

  • Low-Temperature Workup: Avoiding prolonged exposure to >30°C during isolation .

Chemical Reactions Analysis

Types of Reactions: N-Phthaloyl-DL-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nutritional Applications

1.1 Animal Feed Supplementation

N-PM has been studied for its potential benefits in animal nutrition. Methionine is an essential amino acid that plays a crucial role in protein synthesis and metabolic processes. Research indicates that supplementation with methionine sources, including N-PM, can enhance growth performance and health status in livestock. For instance, studies have shown that DL-methionine and its derivatives improve intestinal morphology and structure in poultry, leading to better nutrient absorption and overall health .

Table 1: Effects of Methionine Supplementation on Animal Health

Study ReferenceAnimal ModelSupplement TypeKey Findings
PigeonsDL-MethionineImproved intestinal morphology; increased villus height and protein expression markers.
ChicksVarious Methionine SourcesNo adverse effects on growth; significant impacts on hematological parameters.
Multiple SpeciesDL-MethionineEffective dietary source for protein synthesis; safe for use in animal feed.

Pharmacological Applications

2.1 Potential Therapeutic Uses

N-PM has been investigated for its therapeutic properties, particularly in the context of metabolic disorders and as a potential ergogenic aid. Its ability to influence anabolic hormone secretion makes it a candidate for enhancing physical performance and recovery in both clinical and athletic settings .

2.2 Total Parenteral Nutrition (TPN)

Research has also explored the utilization of methionine derivatives like N-PM in total parenteral nutrition (TPN). In clinical settings, D-methionine was found to be poorly utilized when administered intravenously alongside other amino acids, suggesting that formulations including N-PM could enhance amino acid bioavailability and efficacy during TPN .

Biochemical Research Applications

3.1 Chemical Synthesis and Drug Development

N-PM serves as a versatile building block in chemical synthesis, particularly in the development of novel pharmaceuticals. Its structural properties allow for conjugation with various natural compounds, enhancing their stability and bioactivity .

3.2 Research on Metabolism

Studies have highlighted the metabolic pathways involving methionine derivatives like N-PM, emphasizing their role in enzymatic conversion processes within different tissues. This understanding is crucial for developing targeted nutritional strategies that optimize methionine utilization in various species .

Case Studies and Research Findings

Several studies have documented the effects of N-PM and related compounds across different applications:

  • Intestinal Health Improvement : A study involving pigeons demonstrated that dietary supplementation with DL-methionine significantly improved intestinal health markers, which could be extrapolated to other species including poultry .
  • Performance Enhancement : Research indicated that amino acid derivatives, including N-PM, positively influenced exercise performance by modulating hormonal responses during physical stress .
  • Metabolic Efficiency : A systematic review on methionine metabolism revealed insights into how different forms of methionine are absorbed and utilized by animals, providing a framework for optimizing dietary formulations .

Mechanism of Action

The mechanism of action of N-Phthaloyl-DL-methionine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in amino acid metabolism, influencing their activity.

    Pathways Involved: It affects pathways related to methionine metabolism, including the transsulfuration pathway and the methionine cycle.

Comparison with Similar Compounds

Key Properties :

  • Density : 1.422 g/cm³
  • Boiling Point : 492°C (at 760 mmHg)
  • Storage : Room temperature, protected from light .
  • Purity : ≥97% (HPLC grade) .

Its structural uniqueness lies in the phthaloyl group, which enhances stability and modifies bioavailability compared to unmodified methionine .

Structural and Functional Comparison with Analogous Compounds

Structural Features

  • N-Phthaloyl-DL-Methionine: Contains a phthalimide group attached to the amino acid backbone .
  • N-Acetyl-DL-Methionine (CAS 1115-47-5): Features an acetyl group instead of phthaloyl, with molecular formula C₇H₁₃NO₃S (MW 191.25 g/mol) .
  • DL-Methionine (CAS 59-51-8): The unmodified amino acid, molecular formula C₅H₁₁NO₂S (MW 149.21 g/mol) .
  • Methionine-hydroxy-analogue-free-acid (MHA): A hydroxy acid variant lacking the amino group, used in animal nutrition .

Functional Differences

  • This compound : Primarily used in human dietary supplements for metabolic and ergogenic effects .
  • N-Acetyl-DL-Methionine : Employed in pharmaceutical formulations due to improved solubility and controlled release properties .
  • DL-Methionine : Widely used in animal feed to enhance growth and protein synthesis .
  • MHA : A cost-effective alternative in poultry nutrition but with lower bioavailability .

Comparative Analysis of Physicochemical Properties

Property This compound N-Acetyl-DL-Methionine DL-Methionine MHA
Molecular Weight (g/mol) 279.31 191.25 149.21 ~150*
Melting Point (°C) Not reported 275 (decomposes) 280 (decomposes) Not reported
Water Solubility Low High (20 g/L at 20°C) 34 g/L at 20°C High
Density (g/cm³) 1.422 1.34 1.34 Not reported
Key Application Dietary supplements Pharmaceuticals Animal feed Poultry nutrition

*MHA’s molecular weight is approximate due to structural similarity to methionine.

N-Acetyl-DL-Methionine in Pharmaceutical Separation

  • Enzymatic resolution studies achieved 85% yield for L-methionine and 75% for N-Ac-D-Methionine using ion-exchange chromatography, highlighting its role in enantiomeric separation .
  • Pharmacopeial standards require ≥98% purity for N-Acetyl-DL-Methionine in drug formulations .

DL-Methionine vs. MHA in Animal Nutrition

  • A meta-analysis of 46 studies demonstrated that MHA has 79–81% of the biological efficiency of DL-Methionine in broilers for average daily gain (ADG) and feed conversion ratio (GF) .
  • DL-Methionine’s superior efficacy is attributed to its direct incorporation into protein synthesis, whereas MHA requires metabolic conversion .

Biological Activity

N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine, has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound features a phthaloyl group attached to the nitrogen atom of methionine, with a chemical formula of C₁₃H₁₃NO₄S and a molecular weight of 279.31 g/mol. Its applications range from biotherapeutics to studies on amino acid metabolism.

This compound can be synthesized through various methods, including oxidation and reduction reactions. The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones, while the phthaloyl group can undergo reduction or substitution reactions depending on the conditions applied.

Common Reactions

Type of Reaction Description
Oxidation Formation of sulfoxides or sulfones using agents like hydrogen peroxide.
Reduction Conversion of the phthaloyl group to amines using reducing agents like lithium aluminum hydride.
Substitution Replacement of the phthaloyl group with other functional groups through nucleophilic substitution.

Biological Activities

This compound exhibits several noteworthy biological activities:

  • Antioxidant Properties : Studies indicate that this compound protects tryptophan from oxidative stress induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), demonstrating its potential as an antioxidant agent.
  • Amino Acid Metabolism : The compound serves as a valuable tool for studying amino acid metabolism and protein synthesis, particularly in relation to methionine's role as a limiting amino acid in various biological systems.
  • Therapeutic Applications : this compound is being explored for its potential therapeutic uses, particularly in drug formulations targeting specific metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Study on Tryptophan Protection : Research demonstrated that combining this compound with L-methionine effectively protects both amino acids from oxidative damage, suggesting synergistic effects in stress conditions.
  • Animal Health Studies : In an investigation involving chicks, varying levels of methionine sources (including DL-methionine) were assessed for their impact on growth and health parameters. Results indicated that while growth performance remained stable across different methionine levels, hematological parameters showed significant variations based on the source . This underscores the importance of methionine derivatives in animal nutrition.

The biological activity of this compound is attributed to its interactions with various molecular targets within biological systems. It is believed to modulate enzymatic activities and influence metabolic pathways associated with amino acid utilization and oxidative stress responses.

Q & A

Q. What are the recommended analytical methods for validating the purity of N-Phthaloyl-DL-methionine in laboratory settings?

To ensure high purity (≥97.0%), reverse-phase HPLC with UV detection at 210–220 nm is recommended, as this method is sensitive to phthaloyl and methionine residues. Use pharmacopeial-grade solvents (e.g., acetonitrile/water gradients) and calibrate against certified reference standards. Validate the method for linearity, precision, and limits of detection (LOD/LOQ) per ICH guidelines .

Q. How can researchers confirm the structural identity of this compound?

Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic phthaloyl aromatic protons (δ 7.6–7.8 ppm) and methionine methylthio group (δ 2.1 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to observe the molecular ion peak [M+H]+^+ at m/z 294.3 (calculated for C13H13NO4SC_{13}H_{13}NO_4S) .
  • FTIR : Confirm carbonyl stretches of the phthaloyl group (~1770 cm1^{-1}) and carboxylic acid (~1700 cm1^{-1}) .

Q. What are the optimal storage conditions for this compound to prevent degradation?

Store at room temperature (15–25°C) in a desiccator to avoid moisture absorption. Protect from light by using amber glass containers, as the phthaloyl group may undergo photolytic cleavage. Monitor stability via periodic HPLC analysis over 6–12 months .

Advanced Research Questions

Q. How can this compound be utilized as a chiral auxiliary in asymmetric synthesis?

The phthaloyl group acts as a protecting group for the amino functionality, enabling stereocontrol in peptide synthesis. For example:

  • Methodology : React this compound with activated esters (e.g., pentafluorophenyl esters) under mild basic conditions (pH 8–9) to form peptide bonds. Remove the phthaloyl group post-synthesis using hydrazine hydrate (20% v/v in ethanol, 4 h) .
  • Case Study : In a 2019 study, this compound facilitated 85% enantiomeric excess (ee) in β-lactam antibiotic intermediates, validated by chiral HPLC .

Q. What statistical approaches are suitable for analyzing discrepancies in the reactivity of this compound vs. its enantiomers?

Adopt nonlinear mixed-effects models (NLME) to account for inter-study variability in reaction yields or kinetic data. For example:

  • Model : y=α+β[1exp(γdose)]+ϵy = \alpha + \beta[1 - \exp(-\gamma \cdot \text{dose})] + \epsilon, where random effects are applied to parameters α, β, γ across experiments.
  • Validation : Use Wald tests to compare efficiency ratios (e.g., 81% for DL- vs. L-forms, as seen in methionine analog studies) .

Q. How does the methylthio group in this compound influence its reactivity in radical-mediated reactions?

The –SCH3_3 moiety acts as a radical scavenger, altering reaction pathways:

  • Experimental Design : Conduct EPR spectroscopy to detect transient thiyl radicals (g ≈ 2.03) during photolysis or thermal decomposition.
  • Data Interpretation : Compare kinetics with control compounds lacking the methylthio group. A 2020 study reported a 40% reduction in radical chain propagation rates due to –SCH3_3 .

Methodological Notes

  • Synthesis Optimization : For scaled-up preparations, replace traditional reflux methods with microwave-assisted synthesis (100°C, 30 min) to improve yield from 65% to 88% .
  • Safety Protocols : While this compound is non-hazardous per GHS, handle hydrazine (deprotection agent) in fume hoods with PPE due to its toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Phthaloyl-DL-methionine
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